(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid properties
(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid properties
Synthesis, Characterization, and Application in Chiral Resolution
Executive Summary
(2R,3R)-Tartranilic acid (CAS: 3019-58-7) is a semi-synthetic chiral resolving agent derived from natural L-(+)-tartaric acid. Unlike its parent dicarboxylic acid, tartranilic acid possesses a unique "monofunctional" acidity profile combined with a rigid amide backbone. This structural asymmetry makes it a premier resolving agent for difficult-to-separate racemic amines and alkaloids where standard tartaric acid fails. This guide details the physicochemical profile, high-purity synthesis protocols, and mechanistic application of tartranilic acid in pharmaceutical drug development.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
The utility of (2R,3R)-tartranilic acid lies in its retained stereochemistry from L-tartaric acid while introducing a hydrophobic phenyl group, which alters solubility dynamics essential for fractional crystallization.
Table 1: Technical Datasheet
| Property | Specification | Notes |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid | Derived from L-(+)-Tartaric Acid |
| Common Synonyms | Tartranilic acid; N-Phenyltartamic acid | |
| CAS Number | 3019-58-7 | Specific to (2R,3R) isomer |
| Molecular Formula | C₁₀H₁₁NO₅ | |
| Molecular Weight | 225.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Optical Rotation | Concentration: 1% in Methanol | |
| Solubility | Soluble in alcohols (MeOH, EtOH), hot water.[1] | Poor solubility in cold water (crucial for crystallization). |
| pKa | ~3.5 - 4.0 (Carboxylic acid) | Amide proton is non-acidic in aqueous range. |
Part 2: Synthetic Pathway & Optimization
While tartranilic acid can be formed by direct heating of aniline and tartaric acid (the Barrow method), this route often yields impurities like tartranimide (the cyclic imide). For pharmaceutical-grade applications, the Anhydride Route is the authoritative standard, ensuring regioselectivity and high enantiomeric excess (ee).
2.1. Reaction Mechanism (The Anhydride Route)
This protocol utilizes O,O-diacetyltartaric anhydride as an activated intermediate. This prevents the formation of the cyclic imide and protects the hydroxyl groups during amidation.
Figure 1: Step-wise synthesis of (2R,3R)-tartranilic acid via the diacetyl anhydride intermediate to avoid imide formation.
2.2. Validated Experimental Protocol
Objective: Synthesis of 50g of high-purity (2R,3R)-tartranilic acid.
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Activation (Anhydride Formation):
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Suspend L-(+)-tartaric acid (33.5 g) in acetic anhydride (70 mL).
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Add catalytic H₂SO₄ (0.5 mL). Heat gently to 70°C until the solution becomes clear.
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Cool to crystallize diacetyltartaric anhydride. Filter and wash with cold ether.
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Checkpoint: Verify IR spectrum for anhydride carbonyl peaks (~1800 cm⁻¹).
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Amidation:
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Dissolve the isolated anhydride (43 g) in dry dichloromethane (DCM, 200 mL).
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Add aniline (18.6 g) dropwise at 0–5°C (exothermic reaction).
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Stir at room temperature for 2 hours. The product, diacetyl-tartranilic acid, usually precipitates or can be concentrated.
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Hydrolysis (Deprotection):
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Dissolve the intermediate in 2N NaOH (aqueous) at room temperature. Stir for 1 hour to cleave the acetyl esters.
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Critical Step: Acidify carefully with concentrated HCl to pH 2-3 while cooling in an ice bath.
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The target compound, (2R,3R)-tartranilic acid, will precipitate as a white solid.
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Purification:
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Recrystallize from water/ethanol (90:10).
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Validation: Check Melting Point (Target: >175°C dec) and Specific Rotation (
).
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Part 3: Application in Chiral Resolution
(2R,3R)-Tartranilic acid is specifically employed when standard tartaric acid fails to resolve racemic amines. Its mechanism relies on Supramolecular Recognition .
3.1. Mechanism of Action
Unlike tartaric acid, which has two carboxylic acid groups (
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One Carboxyl Group: Forms the ionic salt bridge with the amine.
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Amide Linkage: Provides a rigid hydrogen-bond donor (NH) and acceptor (C=O).
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Phenyl Ring: Introduces
stacking interactions with aromatic amines.
This combination creates a highly specific "chiral pocket" that discriminates between enantiomers of a racemic base more effectively than simple acid-base pairing.
3.2. Resolution Workflow
The following diagram illustrates the industrial workflow for resolving a racemic amine (e.g.,
Figure 2: Chiral resolution workflow. The structural rigidity of tartranilic acid often leads to a sharp solubility difference between Diastereomer A and B.
Part 4: Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Xi).
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H-Statements:
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Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis over long periods.
References
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Chemical Identity & Properties
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TCI Chemicals. (2R,3R)-Tartranilic Acid Product Specifications. Retrieved from .[3]
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Chem-Impex International. (2R,3R)-Tartranilic Acid Datasheet. Retrieved from .
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Synthesis & Methodology
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Montzka, T. A. (1969). Substituted Tartranilic Acid Resolving Agents. U.S. Patent 3,452,086.[1] (Describes the anhydride route and high-purity isolation). Retrieved from .
- Pressman, D., et al. (1948). The Synthesis of Tartranilic Acid Derivatives. Journal of the American Chemical Society.
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Application in Resolution
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative text on selecting resolving agents).
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Barrow, F., & Atkinson, R. G. (1939).[1] The resolution of racemic alcohols. Journal of the Chemical Society.[1] (Early work on direct synthesis, though less selective than the anhydride route).
